molecular formula C10H19N3 B13300603 3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine

3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine

Cat. No.: B13300603
M. Wt: 181.28 g/mol
InChI Key: RGKBUVPSIZWKSL-UHFFFAOYSA-N
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Description

3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the condensation of appropriate hydrazines with 1,3-diketones. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is purified through techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyrazole oxides

    Reduction: Hydrazine derivatives

    Substitution: Alkylated or acylated pyrazole derivatives

Scientific Research Applications

3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its bioactive properties.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antifungal and anticancer properties.

    Benzofuran: Exhibits antimicrobial and anticancer activities.

    1,3,5-Triazine: Used in the synthesis of herbicides and pharmaceuticals.

Uniqueness

3,5-diethyl-1-(propan-2-yl)-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3,5-diethyl-1-propan-2-ylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-8-10(11)9(6-2)13(12-8)7(3)4/h7H,5-6,11H2,1-4H3

InChI Key

RGKBUVPSIZWKSL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C(C)C)CC)N

Origin of Product

United States

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